molecular formula C15H13ClO2 B13806344 Ethyl 2'-chloro-biphenyl-2-carboxylate CAS No. 773139-98-3

Ethyl 2'-chloro-biphenyl-2-carboxylate

Cat. No.: B13806344
CAS No.: 773139-98-3
M. Wt: 260.71 g/mol
InChI Key: KWAPJQXOMNTXHT-UHFFFAOYSA-N
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Description

Ethyl 2’-chloro-biphenyl-2-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an ethyl ester group at the 2-position of the biphenyl ring and a chlorine atom at the 2’-position. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2’-chloro-biphenyl-2-carboxylate typically involves the esterification of 2’-chloro-biphenyl-2-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 2’-chloro-biphenyl-2-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’-chloro-biphenyl-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The biphenyl ring can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted biphenyl derivatives.

    Reduction: Formation of ethyl 2’-chloro-biphenyl-2-methanol.

    Oxidation: Formation of biphenyl quinones or other oxidized products.

Scientific Research Applications

Ethyl 2’-chloro-biphenyl-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of ethyl 2’-chloro-biphenyl-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chlorine atom and the ester group can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl biphenyl-2-carboxylate: Lacks the chlorine atom, which may result in different reactivity and biological activity.

    2’-Chloro-biphenyl-2-carboxylic acid: The carboxylic acid form, which can be converted to the ester.

    Methyl 2’-chloro-biphenyl-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness

Ethyl 2’-chloro-biphenyl-2-carboxylate is unique due to the presence of both the chlorine atom and the ethyl ester group, which can influence its chemical reactivity and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

773139-98-3

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)benzoate

InChI

InChI=1S/C15H13ClO2/c1-2-18-15(17)13-9-4-3-7-11(13)12-8-5-6-10-14(12)16/h3-10H,2H2,1H3

InChI Key

KWAPJQXOMNTXHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2Cl

Origin of Product

United States

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